
Hexamethylenebis(dimethylhexadecylammonium), dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Hexamethylenebis(dimethylhexadecylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in textile dyeing, leather processing, and as a preservative in various products
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyldimethylhexadecylammonium chloride
- Cetalkonium chloride
- Hexadecyltrimethylammonium bromide
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), dichloride is unique due to its dual long-chain alkyl groups, which enhance its surfactant and antimicrobial properties compared to similar compounds. This structural feature allows it to be more effective in applications requiring strong surface activity and microbial inhibition .
Propriétés
Numéro CAS |
30100-41-5 |
|---|---|
Formule moléculaire |
C42H90Cl2N2 |
Poids moléculaire |
694.1 g/mol |
Nom IUPAC |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZHVSVGZRWKSGDU-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


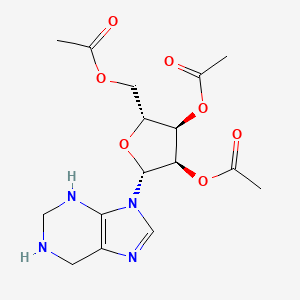

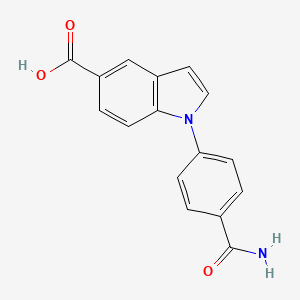
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
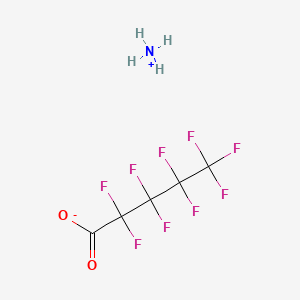

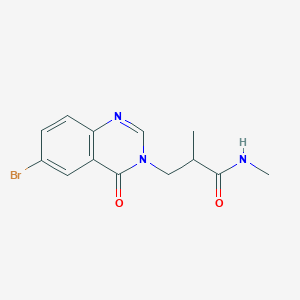

![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)
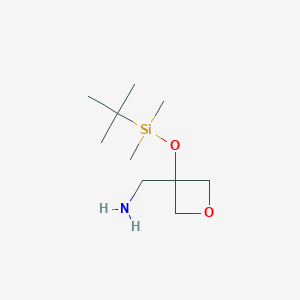
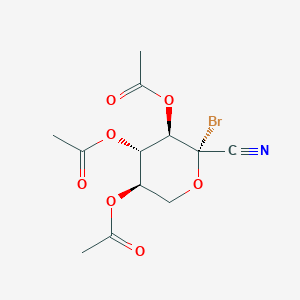
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
